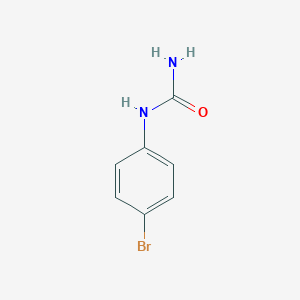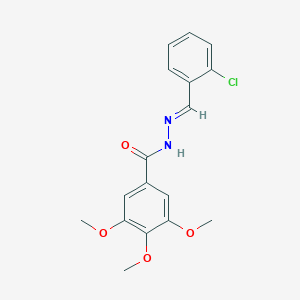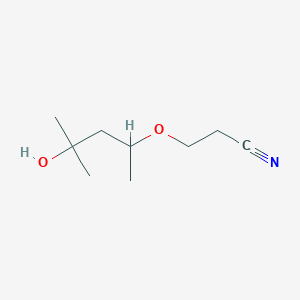
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile, also known as HMPPN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a mechanism of action that has been studied by researchers. In
Applications De Recherche Scientifique
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an antiviral agent. In one study, it was found to exhibit antiviral activity against the human immunodeficiency virus (HIV) type 1. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In the field of materials science, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been investigated for its potential as a monomer in the synthesis of polymers. It has been found to produce polymers with desirable properties such as high thermal stability and good mechanical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in viral replication or inflammation. Further research is needed to fully understand its mechanism of action.
Effets Biochimiques Et Physiologiques
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been found to have low toxicity in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant adverse effects on other organs. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its potential as a versatile building block for the synthesis of various compounds. It has also been found to be relatively easy to synthesize using a multistep process.
One limitation of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. One area of interest is its potential as an antiviral agent. Further studies are needed to fully understand its mechanism of action and potential applications in this field.
Another area of interest is its potential as a monomer in the synthesis of polymers. Further studies are needed to optimize the synthesis process and investigate the properties of the resulting polymers.
Overall, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is a compound with significant potential for various applications in scientific research. Further studies are needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile involves a multistep process. First, 4-methyl-2-pentanone is reacted with hydrogen cyanide to produce 2-cyano-4-methylpentan-1-ol. This compound is then reacted with acrolein to produce 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide.
Propriétés
Numéro CAS |
10141-15-8 |
|---|---|
Nom du produit |
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(4-hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2,3)11)12-6-4-5-10/h8,11H,4,6-7H2,1-3H3 |
Clé InChI |
MYZYATBOEKPPPB-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCCC#N |
SMILES canonique |
CC(CC(C)(C)O)OCCC#N |
Synonymes |
3-(3-Hydroxy-1,3-dimethylbutoxy)propanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



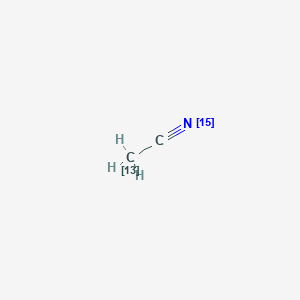
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
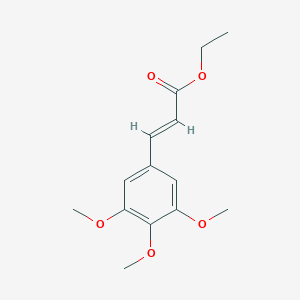



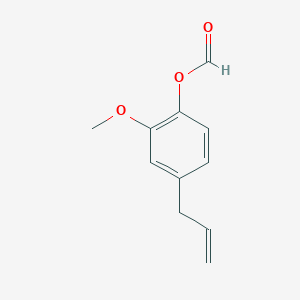
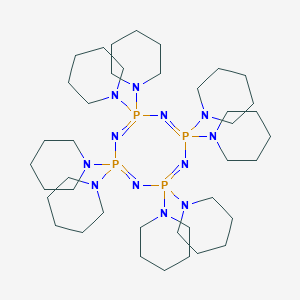
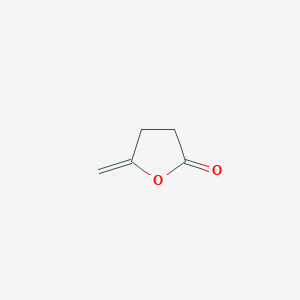
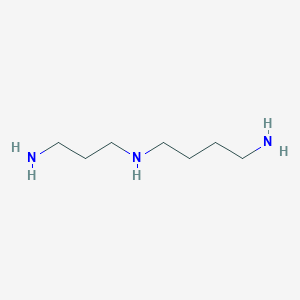
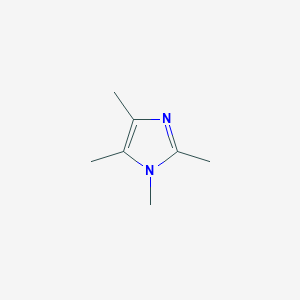
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
